molecular formula C18H24N4O B15217141 3(2H)-Pyridazinone, 6-phenyl-2-((4-propyl-1-piperazinyl)methyl)- CAS No. 35451-76-4

3(2H)-Pyridazinone, 6-phenyl-2-((4-propyl-1-piperazinyl)methyl)-

Cat. No.: B15217141
CAS No.: 35451-76-4
M. Wt: 312.4 g/mol
InChI Key: MVPWWLJIRAFOJG-UHFFFAOYSA-N
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Description

3(2H)-Pyridazinone, 6-phenyl-2-((4-propyl-1-piperazinyl)methyl)- is a heterocyclic compound that features a pyridazinone core with phenyl and piperazinyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3(2H)-Pyridazinone, 6-phenyl-2-((4-propyl-1-piperazinyl)methyl)- typically involves the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via Friedel-Crafts acylation or alkylation reactions.

    Attachment of the Piperazinyl Group: The piperazinyl group can be attached through nucleophilic substitution reactions, where the piperazine ring reacts with a suitable leaving group on the pyridazinone core.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3(2H)-Pyridazinone, 6-phenyl-2-((4-propyl-1-piperazinyl)methyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyridazinone core or the phenyl ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonates are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

3(2H)-Pyridazinone, 6-phenyl-2-((4-propyl-1-piperazinyl)methyl)- has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.

    Industrial Applications: The compound may be used in the development of new materials or as a precursor for other chemical syntheses.

Mechanism of Action

The mechanism of action of 3(2H)-Pyridazinone, 6-phenyl-2-((4-propyl-1-piperazinyl)methyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • **3(2H)-Pyridazinone, 6-phenyl-2-((4-butyl-1-piperazinyl)methyl)-
  • **3(2H)-Pyridazinone, 6-phenyl-2-((4-ethyl-1-piperazinyl)methyl)-
  • **3(2H)-Pyridazinone, 6-phenyl-2-((4-methyl-1-piperazinyl)methyl)-

Uniqueness

3(2H)-Pyridazinone, 6-phenyl-2-((4-propyl-1-piperazinyl)methyl)- is unique due to its specific substituents, which confer distinct chemical and biological properties. The propyl group on the piperazine ring may influence the compound’s lipophilicity, receptor binding affinity, and overall pharmacokinetic profile.

Properties

CAS No.

35451-76-4

Molecular Formula

C18H24N4O

Molecular Weight

312.4 g/mol

IUPAC Name

6-phenyl-2-[(4-propylpiperazin-1-yl)methyl]pyridazin-3-one

InChI

InChI=1S/C18H24N4O/c1-2-10-20-11-13-21(14-12-20)15-22-18(23)9-8-17(19-22)16-6-4-3-5-7-16/h3-9H,2,10-15H2,1H3

InChI Key

MVPWWLJIRAFOJG-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCN(CC1)CN2C(=O)C=CC(=N2)C3=CC=CC=C3

Origin of Product

United States

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